molecular formula C10H14N2 B13637154 7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine

Cat. No.: B13637154
M. Wt: 162.23 g/mol
InChI Key: KTKITMBZKOQHGH-UHFFFAOYSA-N
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Description

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine is a chemical compound with the molecular formula C10H14N2 It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and ensure consistent product quality.

    Automated Purification Systems: These systems are employed to streamline the purification process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions include:

    Quinoline Derivatives: Formed through oxidation reactions.

    Saturated Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting various biochemical pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroisoquinolin-3-amine: A structurally similar compound with different substituents.

    6-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine: Another similar compound with a methyl group at a different position.

Uniqueness

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine

InChI

InChI=1S/C10H14N2/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h5-7H,2-4H2,1H3,(H2,11,12)

InChI Key

KTKITMBZKOQHGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=NC=C2C1)N

Origin of Product

United States

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